molecular formula C16H12BrFN4O2S B12033767 4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 578718-42-0

4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12033767
CAS No.: 578718-42-0
M. Wt: 423.3 g/mol
InChI Key: YZROHNWJBUSBGB-UFWORHAWSA-N
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Description

2-BR-4-(((3-(4-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL is a complex organic compound that features a bromine atom, a fluorophenyl group, a mercapto group, a triazole ring, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BR-4-(((3-(4-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL typically involves multi-step reactions. One common approach is the Petasis reaction, which couples a carbonyl derivative, an amine, and boronic acids to yield substituted amines . The reaction proceeds efficiently in the presence or absence of a specific catalyst and solvent. The substrate scope includes salicylaldehydes with various substitutions, boronic acids, and an amine component, providing high conversion rates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Petasis reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-BR-4-(((3-(4-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

Major products from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted phenols.

Scientific Research Applications

2-BR-4-(((3-(4-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for 2-BR-4-(((3-(4-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL is not well-documented. it is likely to interact with molecular targets through its functional groups, such as the triazole ring and mercapto group, which can form strong interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BR-4-(((3-(4-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL is unique due to its combination of a bromine atom, a fluorophenyl group, a mercapto group, a triazole ring, and a methoxyphenol moiety. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

578718-42-0

Molecular Formula

C16H12BrFN4O2S

Molecular Weight

423.3 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrFN4O2S/c1-24-13-7-9(6-12(17)14(13)23)8-19-22-15(20-21-16(22)25)10-2-4-11(18)5-3-10/h2-8,23H,1H3,(H,21,25)/b19-8+

InChI Key

YZROHNWJBUSBGB-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)Br)O

Origin of Product

United States

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